molecular formula C14H14N4O2 B11687990 2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

Cat. No.: B11687990
M. Wt: 270.29 g/mol
InChI Key: FYVVJTZSEOXUIW-DUEVJXGLSA-N
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Description

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound that features a pyrazolone core and a phenylprop-2-enylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide typically involves the condensation of 5-oxo-1,2-dihydropyrazole-3-carboxylic acid with an appropriate amine derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H14N4O2/c19-13(9-12-10-14(20)18-16-12)17-15-8-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H2,16,18,20)/b7-4+,15-8+

InChI Key

FYVVJTZSEOXUIW-DUEVJXGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=CC(=O)NN2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CC2=CC(=O)NN2

Origin of Product

United States

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